1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6ClF3N2S It is characterized by the presence of a trifluoromethylthio group, a chloro group, and a hydrazine moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-chloro-2-(trifluoromethylthio)aniline with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or acetic acid, and requires careful temperature management to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The chloro and trifluoromethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
- 1-(3-Chloro-2-(trifluoromethylthio)phenyl)hydrazine
- 1-(3-Chloro-2-(trifluoromethylthio)phenyl)amine
- 1-(3-Chloro-2-(trifluoromethylthio)phenyl)thiol
Uniqueness: this compound stands out due to its hydrazine moiety, which imparts unique reactivity compared to its amine and thiol counterparts.
Properties
Molecular Formula |
C7H6ClF3N2S |
---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
[3-chloro-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2S/c8-4-2-1-3-5(13-12)6(4)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
LBMPNHDDCCKVTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SC(F)(F)F)NN |
Origin of Product |
United States |
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